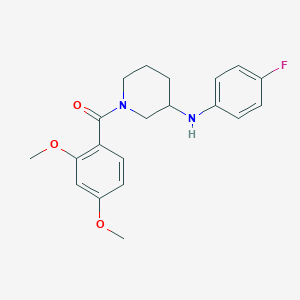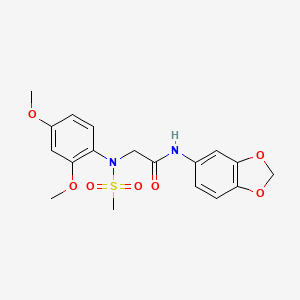
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the modulation of various signaling pathways, including the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activation of these pathways, leading to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the limitations of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For research on 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include the development of more efficient synthesis methods, investigation of its potential applications in other fields of research, and optimization of its pharmacological properties.
Métodos De Síntesis
The synthesis of 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves a series of chemical reactions, including the condensation of 3-methoxybenzoylhydrazine with ethyl acetoacetate, followed by cyclization with 4-pyridinecarboxaldehyde and reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function. In inflammation, 3-ethyl-1-(3-methoxybenzoyl)-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-15-12-18(23,14-7-9-19-10-8-14)21(20-15)17(22)13-5-4-6-16(11-13)24-2/h4-11,23H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLRRKNNZSRLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5197790.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197800.png)
![1-[(4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5197807.png)
![N-[4-(aminocarbonyl)phenyl]-3-phenoxybenzamide](/img/structure/B5197809.png)
![1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5197822.png)
![5-bromo-2-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5197826.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-furyl)methyl]-4-piperidinol](/img/structure/B5197835.png)
![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5197843.png)
![4-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5197855.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B5197873.png)


